molecular formula C14H20ClNO3 B1439731 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride CAS No. 1185293-19-9

4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

Cat. No.: B1439731
CAS No.: 1185293-19-9
M. Wt: 285.76 g/mol
InChI Key: SWYKOZDKWVAMOO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is used extensively in scientific research, particularly in the field of proteomics. Its applications include:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems.

    Medicine: Although not intended for therapeutic use, it is used in medical research to explore potential pharmacological properties.

    Industry: Its use in industry is limited, primarily due to its specialized applications in research.

Comparison with Similar Compounds

4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride can be compared with other similar compounds, such as:

  • 3-Methyl-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
  • 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid hydrochloride
  • 3-{1-[2-(1-Pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}benzoic acid hydrochloride

These compounds share structural similarities but differ in their specific functional groups and molecular weights . The uniqueness of this compound lies in its specific ethoxy and pyrrolidin-1-ylmethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYKOZDKWVAMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)CN2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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